(2,2'-Bipyridine)nickel dichloride, 95%

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

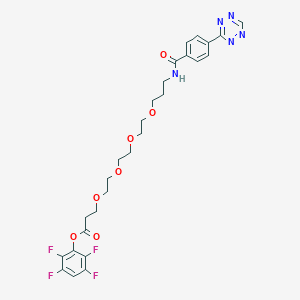

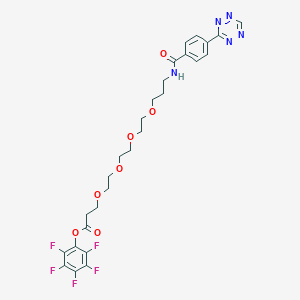

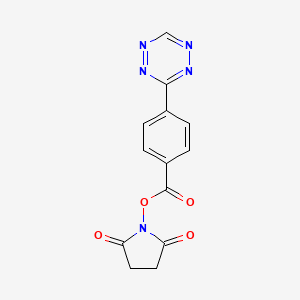

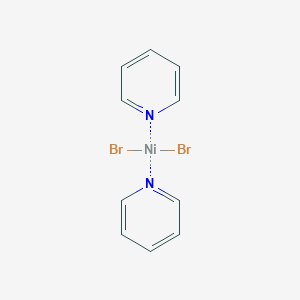

“(2,2’-Bipyridine)nickel dichloride” is a nickel catalyst used for a variety of cross-coupling reactions . It is also known to participate in hydrogenation reactions. The molecular formula is C10H8Cl2N2Ni and it has a molecular weight of 285.78 .

Synthesis Analysis

The synthesis of “(2,2’-Bipyridine)nickel dichloride” involves the reaction of NiCl2·6H2O and 2,2′-bipyridine (bipy) in a 1:1 ratio under ambient conditions in dimethyl sulfoxide in the presence of acetylacetone (Hacac). The resulting green solution is concentrated in vacuo, and a green solid is isolated by precipitation with cold acetone .

Molecular Structure Analysis

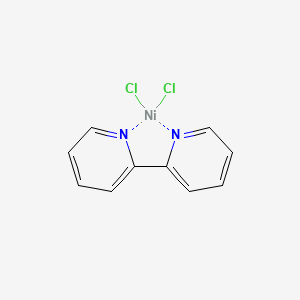

The molecular structure of “(2,2’-Bipyridine)nickel dichloride” is based on the bipyridine ligand and nickel. The nickel atom is coordinated to two chlorine atoms and two nitrogen atoms from the bipyridine ligand .

Chemical Reactions Analysis

“(2,2’-Bipyridine)nickel dichloride” serves as a catalyst in several organic reactions. It is known to participate in cross-coupling reactions . It also participates in hydrogenation reactions, where it facilitates the addition of hydrogen to unsaturated bonds in organic molecules when paired with a reducing agent like NaBH4.

科学的研究の応用

Synthesis of Bipyridine Derivatives

Bipyridine and related compounds, including “(2,2’-Bipyridine)nickeldichloride”, are starting materials or precursors for a variety of valuable substances . They are used in the synthesis of biologically active molecules, ligands for catalysts, photosensitizers, viologens, and supramolecular architectures .

Transition-Metal Catalysis

“(2,2’-Bipyridine)nickeldichloride” plays a significant role in transition-metal catalysis . The compound acts as a ligand for nickel (II), facilitating the smooth progress of the coupling reaction .

Photosensitizers

Bipyridine derivatives, including “(2,2’-Bipyridine)nickeldichloride”, are extensively used as photosensitizers . These compounds have the ability to absorb light and transfer the energy to other molecules, making them useful in a variety of photochemical processes.

Viologens

“(2,2’-Bipyridine)nickeldichloride” is used in the synthesis of viologens . Viologens are a family of compounds that are known for their electrochromic properties, which means they can change color when an electric current is applied.

Supramolecular Structures

Bipyridine compounds, including “(2,2’-Bipyridine)nickeldichloride”, are used in the construction of supramolecular structures . These structures have applications in areas such as nanotechnology, materials science, and drug delivery.

Alzheimer’s Disease Treatment

Research has shown that 2,2’-bipyridine derivatives can bind Aβ to detect Aβ protein aggregation, inhibit Aβ aggregation to exert neuroprotective effect . In addition, 3,3’-diamino-2,2’-bipyridine is known as a metal ion chelating agent . These properties make “(2,2’-Bipyridine)nickeldichloride” a potential candidate for the development of treatments for Alzheimer’s disease .

Safety and Hazards

作用機序

Target of Action

It’s known that this compound is often used as a transition metal catalyst in organic synthesis reactions .

Mode of Action

(2,2’-Bipyridine)nickeldichloride interacts with its targets through its ability to act as a catalyst. It facilitates various reactions such as cycloaddition of alkenes and addition reactions of unsaturated bonds . The exact mode of interaction can vary depending on the specific reaction it is catalyzing.

Biochemical Pathways

The compound plays a role in the synthesis of nickel nanoparticles. It undergoes thermal degradation to yield size-controlled nickel nanoparticles. This process involves the elimination of bipyridine, leading to coordinative unsaturation on the Ni(0) center, which paves the way for the formation of zero-valent nickel .

Pharmacokinetics

It’s known that the compound is soluble in organic solvents like ethanol and dimethylformamide, but insoluble in water . This suggests that its bioavailability could be influenced by these properties.

Result of Action

The result of the action of (2,2’-Bipyridine)nickeldichloride is the facilitation of various organic synthesis reactions. In the case of nanoparticle synthesis, it leads to the formation of size-controlled nickel nanoparticles .

Action Environment

The action, efficacy, and stability of (2,2’-Bipyridine)nickeldichloride can be influenced by environmental factors. For instance, it’s stable in air and water but may decompose at high temperatures . Additionally, the rate of heating and the flow rate of argon gas can affect the purity, particle size, and shape of the resulting nickel nanoparticles .

特性

IUPAC Name |

dichloronickel;2-pyridin-2-ylpyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2.2ClH.Ni/c1-3-7-11-9(5-1)10-6-2-4-8-12-10;;;/h1-8H;2*1H;/q;;;+2/p-2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSWRSAFGHPRHGG-UHFFFAOYSA-L |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=CC=CC=N2.Cl[Ni]Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8Cl2N2Ni |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.78 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2,2'-Bipyridine)nickeldichloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Hydroxyspiro[2.5]octane-6-carbonitrile](/img/structure/B6291087.png)